molecular formula C16H16N2O2S B2998407 (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate CAS No. 860649-87-2

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate

Cat. No.: B2998407
CAS No.: 860649-87-2
M. Wt: 300.38
InChI Key: DLAUGWJAFDYGJM-WOJGMQOQSA-N
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Description

(E)-[1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate is a novel synthetic compound featuring a 1,3-thiazole core, an ethylidene hydrazone linker, and a cyclopropanecarboxylate moiety. This specific structure is not described in the current scientific literature, and its properties and applications are a subject for initial investigation. The 4-methyl-2-phenylthiazole scaffold is a recognized structure in medicinal chemistry research . Thiazole derivatives, in general, are extensively studied and have been reported to exhibit a broad spectrum of pharmacological activities in preclinical research, including antitumor and antimicrobial effects . The presence of the hydrazone group (-CH=N-N-) is often associated with potential biological activity, and the cyclopropane ring can confer conformational rigidity, potentially influencing the molecule's interaction with biological targets. This compound is intended for use as a standard in analytical chemistry, for target identification studies in cell-based assays, or as a key intermediate in the synthetic exploration of new chemical entities. Researchers are encouraged to fully characterize this product, as no analytical data is currently available. This product is sold "As-Is" for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-14(11(2)18-20-16(19)13-8-9-13)21-15(17-10)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAUGWJAFDYGJM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3CC3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole ring in the compound is known to enhance the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains. A study demonstrated that compounds containing thiazole exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study on breast cancer cells indicated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, demonstrating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is particularly effective in binding to enzyme active sites, thereby inhibiting their function and altering metabolic pathways within the cell. This mechanism is critical in both antimicrobial and anticancer activities.

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the effectiveness of various thiazole derivatives against resistant strains of bacteria. The results indicated that this compound showed a notable reduction in bacterial load in treated subjects compared to control groups .
  • Cancer Cell Line Studies : In another study focusing on lung cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, further supporting its potential as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli growth
AnticancerInduction of apoptosis in breast cancer cells
MechanismEnzyme inhibition via thiazole interaction

Scientific Research Applications

Synthesis and Structure

The synthesis of (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate involves multiple steps, with reaction conditions such as temperature, solvent choice, and reaction time being crucial for optimizing yield and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the product formation.

The molecular structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, represented by a molecular formula. The molar mass of the compound is approximately 288.36 g/mol.

Potential Applications

This compound has potential applications in drug development and organic synthesis. Compounds containing thiazole rings often exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for this compound. The thiazole moiety may enhance binding affinity through π-stacking interactions or hydrogen bonding. This compound can participate in various chemical reactions due to its functional groups, and these reactions often require careful control of pH and temperature to prevent side reactions. Analytical techniques like high-performance liquid chromatography are used to analyze reaction mixtures. The mechanism of action may involve interactions with biological targets such as enzymes or receptors due to its structural features.

Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Regulators

Cyclopropane derivatives, including cyclopropanecarboxylic acids, have been recognized as innovative regulators in ethylene biosynthesis . In silico analyses of interactions between newly synthesized (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid and the 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) enzyme of Arabidopsis thaliana have been conducted for preliminary assessment of bioactivity . Molecular docking results demonstrated that both 1S,2R and 1R,2S isoforms of (E)-1-chloro-2-phenyl-cyclopropane-1-carboxylic acid have higher binding constant values .

1-Phenylcyclopropane Carboxamide Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Biological Activity/Use Reference
1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane Cyclopropane core with bis-thiadiazole groups Antimicrobial activity
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Cyclopropane-carboxamide linked to thiazole and methoxyphenyl groups Not explicitly stated (pharmaceutical focus)
Cyclanilide Cyclopropanecarboxylic acid with dichlorophenyl substituents Plant growth regulator (pesticide)

Physicochemical Properties

  • The ester group in the target compound may enhance solubility compared to carboxamide derivatives (e.g., compound 74) but reduce stability under basic conditions.

Research Findings and Data Tables

Table 1: Key Differences Between Cyclopropane Derivatives

Property Target Compound 1,1-bis-thiadiazole () Compound 74 ()
Core Functional Group Cyclopropanecarboxylate Cyclopropane dicarboxylic acid derivative Cyclopropanecarboxamide
Heterocycle 1,3-thiazole 1,3,4-thiadiazole 1,3-thiazole
Key Substituents 4-methyl, 2-phenyl Amino-thiadiazole 4-methoxyphenyl, pyrrolidinyl
Synthesis Yield Not reported >50% 20%
Application Hypothesized pharmacological agent Antimicrobial Pharmaceutical (undisclosed)

Notes and Limitations

  • Direct pharmacological data for the target compound is absent in the evidence; comparisons rely on structural analogs.
  • Contradictions exist in applications: cyclopropane-carboxylates in and are pharmaceutical, while highlights agricultural uses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Begin with the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with a cyclopropanecarboxylate hydrazine derivative under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
  • Step 2 : Optimize reaction temperature (typically 70–90°C) and solvent (ethanol or 1,4-dioxane) to enhance yield. Catalytic triethylamine (0.5–1.0 eq.) can accelerate the reaction .
  • Step 3 : Purify via recrystallization using ethanol or ethyl acetate/hexane mixtures. Monitor purity by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm via elemental analysis (CHNS) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the (E)-configuration of the hydrazone bond (characteristic imine proton at δ 8.2–8.5 ppm) and cyclopropane ring protons (δ 1.2–1.5 ppm) .
  • IR : Identify the C=O stretch (~1700 cm1^{-1}) of the cyclopropanecarboxylate and the C=N stretch (~1600 cm1^{-1}) of the thiazole ring .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. How can computational chemistry tools like DFT and wavefunction analysis elucidate electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Use Gaussian or ORCA software .
  • Wavefunction Analysis : Employ Multiwfn to calculate electron localization function (ELF) and bond order analysis, identifying regions of high electron density (e.g., thiazole ring) for reactivity predictions .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes), using the compound's optimized geometry and charge distribution .

Q. What strategies resolve discrepancies in crystallographic data from different refinement software (e.g., SHELXL vs. OLEX2)?

  • Methodological Answer :

  • Validation Metrics : Cross-check residual factors (R1, wR2) and goodness-of-fit (GOF). SHELXL typically provides robust refinement for small molecules, but OLEX2 may offer better GUI-driven validation .
  • Twinned Data : For twinned crystals, use SHELXL's TWIN/BASF commands to refine twin fractions. Compare results with PLATON’s TwinRotMat to confirm consistency .
  • Thermal Parameters : Ensure anisotropic displacement parameters (ADPs) are physically reasonable. Use ORTEP-3 to visualize thermal ellipsoids and detect overfitting .

Q. How can reaction mechanisms for cyclopropane ring formation be validated experimentally and computationally?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., diazo compounds).
  • Isotope Labeling : Use 13^{13}C-labeled precursors to trace cyclopropane carbon origins via 13^{13}C NMR .
  • Computational Modeling : Simulate the transition state (TS) of ring closure using QM/MM methods (e.g., Gaussian + AMBER). Compare activation energies with experimental Arrhenius plots .

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